molecular formula C8H8N4S2 B13181328 4-Amino-6-(4-methylthiophen-3-YL)-1,3,5-triazine-2-thiol

4-Amino-6-(4-methylthiophen-3-YL)-1,3,5-triazine-2-thiol

Cat. No.: B13181328
M. Wt: 224.3 g/mol
InChI Key: SBMPWSBCUBYWNO-UHFFFAOYSA-N
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Description

4-Amino-6-(4-methylthiophen-3-YL)-1,3,5-triazine-2-thiol is a heterocyclic compound that contains a triazine ring substituted with an amino group, a thiol group, and a methylthiophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-6-(4-methylthiophen-3-YL)-1,3,5-triazine-2-thiol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 4-methylthiophen-3-ylamine with thiourea and cyanuric chloride in the presence of a base such as sodium hydroxide. The reaction is carried out in a solvent like ethanol or water at elevated temperatures to facilitate the formation of the triazine ring.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the desired compound in high purity.

Chemical Reactions Analysis

Types of Reactions

4-Amino-6-(4-methylthiophen-3-YL)-1,3,5-triazine-2-thiol undergoes various chemical reactions, including:

    Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.

    Reduction: The amino group can be reduced to form corresponding amines.

    Substitution: The triazine ring can undergo nucleophilic substitution reactions, where the amino or thiol groups are replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or potassium permanganate in acidic or basic conditions.

    Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.

    Substitution: Nucleophiles such as amines, thiols, or alkoxides in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products Formed

    Oxidation: Disulfides, sulfonic acids.

    Reduction: Amines.

    Substitution: Various substituted triazine derivatives.

Scientific Research Applications

4-Amino-6-(4-methylthiophen-3-YL)-1,3,5-triazine-2-thiol has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an antimicrobial and anticancer agent.

    Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.

    Industry: Utilized in the development of advanced materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of 4-Amino-6-(4-methylthiophen-3-YL)-1,3,5-triazine-2-thiol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or altering their function. The thiol group can form covalent bonds with cysteine residues in proteins, leading to the modulation of protein activity. Additionally, the triazine ring can interact with nucleophilic sites in biological molecules, affecting their function.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-6-(4-methylphenyl)-1,3,5-triazine-2-thiol: Similar structure but with a phenyl group instead of a thiophenyl group.

    4-Amino-6-(4-chlorophenyl)-1,3,5-triazine-2-thiol: Similar structure but with a chlorophenyl group.

    4-Amino-6-(4-methoxyphenyl)-1,3,5-triazine-2-thiol: Similar structure but with a methoxyphenyl group.

Uniqueness

4-Amino-6-(4-methylthiophen-3-YL)-1,3,5-triazine-2-thiol is unique due to the presence of the methylthiophenyl group, which imparts distinct electronic and steric properties. This uniqueness can influence its reactivity and interaction with biological targets, making it a valuable compound for various applications.

Properties

Molecular Formula

C8H8N4S2

Molecular Weight

224.3 g/mol

IUPAC Name

2-amino-6-(4-methylthiophen-3-yl)-1H-1,3,5-triazine-4-thione

InChI

InChI=1S/C8H8N4S2/c1-4-2-14-3-5(4)6-10-7(9)12-8(13)11-6/h2-3H,1H3,(H3,9,10,11,12,13)

InChI Key

SBMPWSBCUBYWNO-UHFFFAOYSA-N

Canonical SMILES

CC1=CSC=C1C2=NC(=S)N=C(N2)N

Origin of Product

United States

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